molecular formula C7H16OS B14431719 1-(Ethylsulfanyl)-1-methoxy-2-methylpropane CAS No. 78400-80-3

1-(Ethylsulfanyl)-1-methoxy-2-methylpropane

Katalognummer: B14431719
CAS-Nummer: 78400-80-3
Molekulargewicht: 148.27 g/mol
InChI-Schlüssel: QYZJWCJMALDDBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Ethylsulfanyl)-1-methoxy-2-methylpropane is an organic compound characterized by the presence of an ethylsulfanyl group, a methoxy group, and a methyl group attached to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-1-methoxy-2-methylpropane can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropane with ethylsulfanyl and methoxy reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Ethylsulfanyl)-1-methoxy-2-methylpropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or ethylsulfanyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or ethyl iodide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(Ethylsulfanyl)-1-methoxy-2-methylpropane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(Ethylsulfanyl)-1-methoxy-2-methylpropane exerts its effects involves interactions with specific molecular targets. The ethylsulfanyl and methoxy groups play a crucial role in binding to enzymes or receptors, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Methylsulfanyl)-1-methoxy-2-methylpropane
  • 1-(Ethylsulfanyl)-1-ethoxy-2-methylpropane
  • 1-(Ethylsulfanyl)-1-methoxy-2-ethylpropane

Uniqueness: 1-(Ethylsulfanyl)-1-methoxy-2-methylpropane is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

78400-80-3

Molekularformel

C7H16OS

Molekulargewicht

148.27 g/mol

IUPAC-Name

1-ethylsulfanyl-1-methoxy-2-methylpropane

InChI

InChI=1S/C7H16OS/c1-5-9-7(8-4)6(2)3/h6-7H,5H2,1-4H3

InChI-Schlüssel

QYZJWCJMALDDBN-UHFFFAOYSA-N

Kanonische SMILES

CCSC(C(C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.